Cas no 1467441-50-4 (2-(3,5-dimethylcyclohexyl)ethan-1-amine)

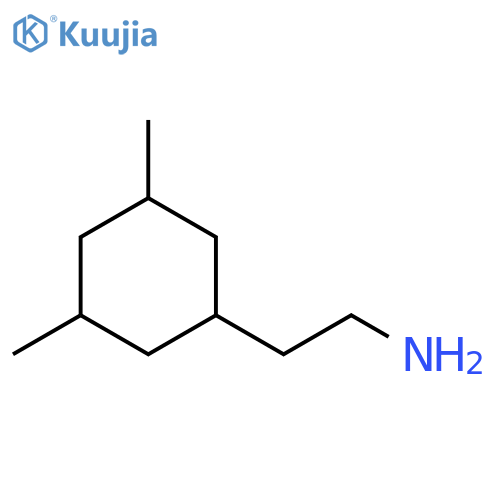

1467441-50-4 structure

商品名:2-(3,5-dimethylcyclohexyl)ethan-1-amine

2-(3,5-dimethylcyclohexyl)ethan-1-amine 化学的及び物理的性質

名前と識別子

-

- 2-(3,5-dimethylcyclohexyl)ethan-1-amine

- Cyclohexaneethanamine, 3,5-dimethyl-

- EN300-1653442

- AKOS014062704

- 1467441-50-4

- CS-0286557

-

- インチ: 1S/C10H21N/c1-8-5-9(2)7-10(6-8)3-4-11/h8-10H,3-7,11H2,1-2H3

- InChIKey: KRYLCFVGMGGOKA-UHFFFAOYSA-N

- ほほえんだ: C1(CCN)CC(C)CC(C)C1

計算された属性

- せいみつぶんしりょう: 155.167399674g/mol

- どういたいしつりょう: 155.167399674g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 101

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 26Ų

じっけんとくせい

- 密度みつど: 0.827±0.06 g/cm3(Predicted)

- ふってん: 191.9±8.0 °C(Predicted)

- 酸性度係数(pKa): 10.52±0.10(Predicted)

2-(3,5-dimethylcyclohexyl)ethan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1653442-10.0g |

2-(3,5-dimethylcyclohexyl)ethan-1-amine |

1467441-50-4 | 10g |

$4974.0 | 2023-06-04 | ||

| Enamine | EN300-1653442-100mg |

2-(3,5-dimethylcyclohexyl)ethan-1-amine |

1467441-50-4 | 100mg |

$615.0 | 2023-09-21 | ||

| Enamine | EN300-1653442-5.0g |

2-(3,5-dimethylcyclohexyl)ethan-1-amine |

1467441-50-4 | 5g |

$3355.0 | 2023-06-04 | ||

| Enamine | EN300-1653442-1.0g |

2-(3,5-dimethylcyclohexyl)ethan-1-amine |

1467441-50-4 | 1g |

$1157.0 | 2023-06-04 | ||

| Enamine | EN300-1653442-0.25g |

2-(3,5-dimethylcyclohexyl)ethan-1-amine |

1467441-50-4 | 0.25g |

$1065.0 | 2023-06-04 | ||

| Enamine | EN300-1653442-2.5g |

2-(3,5-dimethylcyclohexyl)ethan-1-amine |

1467441-50-4 | 2.5g |

$2268.0 | 2023-06-04 | ||

| Enamine | EN300-1653442-0.05g |

2-(3,5-dimethylcyclohexyl)ethan-1-amine |

1467441-50-4 | 0.05g |

$972.0 | 2023-06-04 | ||

| Enamine | EN300-1653442-250mg |

2-(3,5-dimethylcyclohexyl)ethan-1-amine |

1467441-50-4 | 250mg |

$642.0 | 2023-09-21 | ||

| Enamine | EN300-1653442-1000mg |

2-(3,5-dimethylcyclohexyl)ethan-1-amine |

1467441-50-4 | 1000mg |

$699.0 | 2023-09-21 | ||

| Enamine | EN300-1653442-5000mg |

2-(3,5-dimethylcyclohexyl)ethan-1-amine |

1467441-50-4 | 5000mg |

$2028.0 | 2023-09-21 |

2-(3,5-dimethylcyclohexyl)ethan-1-amine 関連文献

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

-

Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068

-

Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467

-

Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844

1467441-50-4 (2-(3,5-dimethylcyclohexyl)ethan-1-amine) 関連製品

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)

- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)

- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)

- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)

- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)

- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬